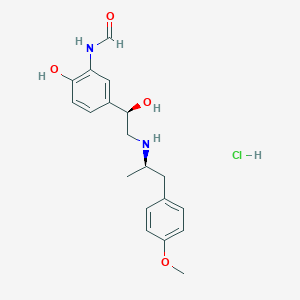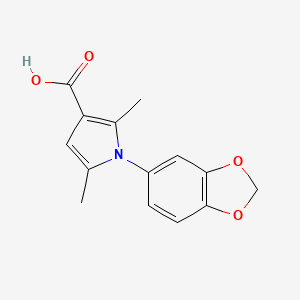
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that features a benzodioxole ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Pd-catalyzed C-N cross-coupling reaction.
Coupling of Benzodioxole and Pyrrole Rings: The final step involves coupling the benzodioxole and pyrrole rings under specific reaction conditions, such as using a copper-catalyzed coupling reaction followed by bromination.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Biology: The compound can be used in biological assays to study its effects on various cell lines.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule assembly and inducing apoptosis in cancer cells . This compound can cause cell cycle arrest at the S phase and trigger apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A benzene derivative with a methylenedioxy functional group.
Indole Derivatives: Compounds with a similar indole nucleus that exhibit anticancer properties.
Benzodioxole Derivatives: Compounds with a benzodioxole core structure that have been studied for their COX inhibitory activity.
Uniqueness
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of a benzodioxole ring and a pyrrole ring, which imparts distinct chemical and biological properties. Its ability to disrupt microtubule assembly and induce apoptosis makes it a promising candidate for anticancer research .
Properties
CAS No. |
926230-80-0 |
|---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-8-5-11(14(16)17)9(2)15(8)10-3-4-12-13(6-10)19-7-18-12/h3-6H,7H2,1-2H3,(H,16,17) |
InChI Key |
VZBVZMOJFBVFKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
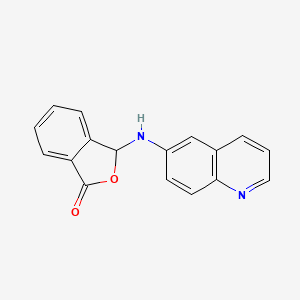
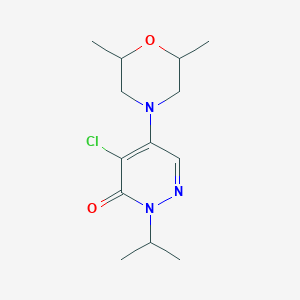
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
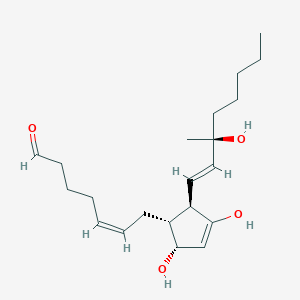
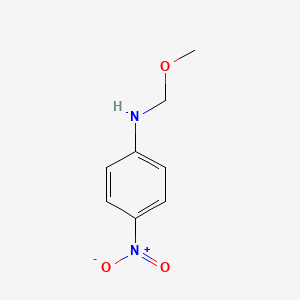
![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
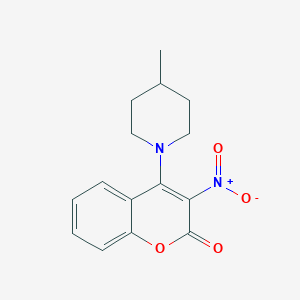
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)

